[2,2-Bis(3-methylphenyl)cyclopropyl]-piperidin-1-ylmethanone
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Overview
Description
[2,2-Bis(3-methylphenyl)cyclopropyl]-piperidin-1-ylmethanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropyl ring substituted with two 3-methylphenyl groups and a piperidin-1-ylmethanone moiety, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Bis(3-methylphenyl)cyclopropyl]-piperidin-1-ylmethanone typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[2,2-Bis(3-methylphenyl)cyclopropyl]-piperidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2,2-Bis(3-methylphenyl)cyclopropyl]-piperidin-1-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2,2-Bis(3-methylphenyl)cyclopropyl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
[2,2-Bis(3-methylphenyl)cyclopropyl]-N-(4-cyanophenyl)carboxamide: Shares a similar cyclopropyl core but differs in the functional groups attached.
[2,2-Bis(3-methylphenyl)cyclopropyl]carbonyl derivatives: Variations in the substituents on the cyclopropyl ring.
Uniqueness
The uniqueness of [2,2-Bis(3-methylphenyl)cyclopropyl]-piperidin-1-ylmethanone lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
[2,2-bis(3-methylphenyl)cyclopropyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO/c1-17-8-6-10-19(14-17)23(20-11-7-9-18(2)15-20)16-21(23)22(25)24-12-4-3-5-13-24/h6-11,14-15,21H,3-5,12-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKBUYQQOHDPOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)N3CCCCC3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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